N-hexylpiperidine-3-carboxamide

Lipophilicity Drug-likeness Membrane permeability

N-Hexylpiperidine-3-carboxamide (CAS 1153987-33-7; PubChem CID is a synthetic piperidine-3-carboxamide derivative with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol. It features a piperidine core functionalized with an N-hexyl amide substituent at the 3-position.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 1153987-33-7
Cat. No. B1418632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hexylpiperidine-3-carboxamide
CAS1153987-33-7
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1CCCNC1
InChIInChI=1S/C12H24N2O/c1-2-3-4-5-9-14-12(15)11-7-6-8-13-10-11/h11,13H,2-10H2,1H3,(H,14,15)
InChIKeyDMJRQHBYFYECHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hexylpiperidine-3-carboxamide (CAS 1153987-33-7): Baseline Characterization for Research Procurement


N-Hexylpiperidine-3-carboxamide (CAS 1153987-33-7; PubChem CID 43589709) is a synthetic piperidine-3-carboxamide derivative with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol [1]. It features a piperidine core functionalized with an N-hexyl amide substituent at the 3-position. This compound is commercially available as a research chemical building block from multiple vendors, typically at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . Its computed XLogP3-AA value of 1.9 indicates moderate lipophilicity, positioning it as a more hydrophobic congener within the N-alkylpiperidine-3-carboxamide series [1]. The compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicant following single exposure (Category 3, respiratory tract irritation), per an ECHA C&L notification [2].

Why N-Alkyl Chain Length and Regioisomer Position Prevent Simple Substitution of N-Hexylpiperidine-3-carboxamide


Generic substitution among N-alkylpiperidine-3-carboxamide analogs is not scientifically valid due to quantifiable differences in lipophilicity and conformational degrees of freedom that directly govern membrane permeability, target binding, and pharmacokinetic behavior. Within this series, the computed XLogP3 spans a range of 2.4 log units from the N-ethyl (XLogP3 = -0.5) to the N-hexyl (XLogP3 = 1.9) derivative [1]. Furthermore, structure-activity relationship (SAR) studies on related nipecotic acid anilides have demonstrated that N-alkylation of the piperidine nitrogen modulates in vitro antiplatelet potency in a lipophilicity-dependent manner; for example, n-propyl substitution decreases activity by approximately 2-fold relative to the unsubstituted parent, an effect attributed to conformation-dependent changes in effective hydrophobicity [2]. Consequently, altering the N-alkyl chain length or moving the carboxamide from the 3-position to the 4-position is expected to produce a compound with measurably different physicochemical and biological properties, undermining experimental reproducibility and target engagement consistency.

Quantitative Differentiation Evidence for N-Hexylpiperidine-3-carboxamide vs. Shorter N-Alkyl Analogs


Lipophilicity (XLogP3) of N-Hexylpiperidine-3-carboxamide Compared to N-Ethyl and N-Butyl Analogs

The computed partition coefficient (XLogP3-AA) of N-hexylpiperidine-3-carboxamide is 1.9, representing a substantial increase in lipophilicity over shorter N-alkyl congeners. The N-ethyl analog (CAS 4138-28-7) exhibits an XLogP3 of -0.5, and the N-butyl analog (CAS 73415-66-4) an XLogP3 of 0.4, as reported in PubChem [1]. This constitutes a 2.4 log unit difference between the N-hexyl and N-ethyl derivatives, and a 1.5 log unit difference between N-hexyl and N-butyl. Since a difference of 1 log unit corresponds to a 10-fold change in the 1-octanol/water partition coefficient, the N-hexyl compound is predicted to be approximately 250-fold more lipophilic than the N-ethyl and 32-fold more lipophilic than the N-butyl analog.

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: Rotatable Bond Count of N-Hexylpiperidine-3-carboxamide vs. N-Ethyl and N-Butyl Analogs

N-Hexylpiperidine-3-carboxamide possesses 6 rotatable bonds, compared to 2 for the N-ethyl analog and 4 for the N-butyl analog, as computed by the Cactvs engine and reported in PubChem [1]. This higher number of rotatable bonds confers greater conformational freedom to the hexyl side chain, which can adopt a wider range of low-energy conformations in solution. While increased flexibility may impose a higher entropic penalty upon rigid-receptor binding, it also enables induced-fit adaptation to binding pockets with extended hydrophobic sub-sites that are inaccessible to shorter, more rigid N-alkyl chains.

Conformational flexibility Entropic binding penalty Molecular recognition

Regioisomer Differentiation: 3-Carboxamide vs. 4-Carboxamide (Isonipecotamide) Scaffold

The position of the carboxamide group on the piperidine ring is a critical determinant of biological activity. A SAR study on piperidine carboxamide antiplatelet agents demonstrated that a 3-substituent is necessary for activity, with the most potent compound (1-decyl-3-(N,N-diethylcarbamoyl)piperidine, 5a) achieving an IC50 of 44.5 pM against ADP-induced human platelet aggregation, whereas the corresponding 3-unsubstituted piperidine analog exhibited an IC50 of 8463 pM – a >190-fold loss in potency [1]. In a separate study, quasi-isolipophilic isomers of N-[4-(hexyloxy)phenyl]piperidine-3-carboxamide (17c), specifically the isonipecotanilide (4-carboxamide) and pipecolinanilide (2-carboxamide) regioisomers, exhibited lower antiplatelet activity than the 3-carboxamide parent, confirming the functional superiority of the 3-position [2]. Thus, the structurally similar 1-hexylpiperidine-4-carboxamide (CAS not assigned) is not a functional equivalent of N-hexylpiperidine-3-carboxamide for applications targeting biological systems where the 3-carboxamide geometry is required.

Regioisomerism Target selectivity Antiplatelet activity

Hazard and Handling Profile: GHS Classification of N-Hexylpiperidine-3-carboxamide

N-Hexylpiperidine-3-carboxamide carries a mandatory GHS hazard classification based on a notification submitted to the ECHA C&L Inventory [1]. It is classified as Skin Irritant Category 2 (H315: Causes skin irritation), Eye Irritant Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation). The GHS signal word is 'Warning'. In contrast, the N-methylpiperidine-3-carboxamide analog (CAS 5115-98-0) is described as a stable, colorless to pale yellow crystalline solid soluble in water and alcohols , suggesting a potentially different handling profile. Researchers transitioning between N-alkylpiperidine-3-carboxamide analogs should verify the GHS classification of each specific congener, as the hazard profile is not uniform across the series.

Safety Handling requirements Regulatory compliance

Cathepsin K Inhibitory Potential of the Piperidine-3-carboxamide Pharmacophore

The piperidine-3-carboxamide scaffold has been validated as a pharmacophore for cathepsin K inhibition, a target in anti-osteoporosis therapy. In a 2024 study, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated; the most potent compound, H-9, exhibited an IC50 of 0.08 µM against cathepsin K and demonstrated anti-bone resorption effects in vitro comparable to MIV-711, a phase 2a clinical candidate [1]. While N-hexylpiperidine-3-carboxamide itself has not been directly assayed in this system, the demonstrated activity of the core scaffold establishes a class-level rationale for its investigation as a cathepsin K inhibitor lead or probe. The N-hexyl substituent may confer advantages in occupying the hydrophobic S2 pocket of cathepsin K, which accommodates lipophilic moieties in known inhibitors, relative to shorter-chain N-alkyl analogs that would provide less extensive hydrophobic contact surface.

Cathepsin K Anti-osteoporosis Bone resorption

Recommended Application Scenarios for N-Hexylpiperidine-3-carboxamide Based on Evidenced Differentiation


Lipophilicity-Dependent Membrane Permeability and CNS Penetration Studies

With an XLogP3 of 1.9 – substantially higher than the N-ethyl (XLogP3 = -0.5) and N-butyl (XLogP3 = 0.4) analogs [1] – N-hexylpiperidine-3-carboxamide is the preferred choice within the N-alkylpiperidine-3-carboxamide series for experiments requiring enhanced passive membrane diffusion or blood-brain barrier penetration. Its 6-rotatable-bond hexyl chain provides the conformational flexibility to adapt to hydrophobic transmembrane environments, making it suitable as a tool compound for studying lipophilicity-activity relationships in cell-based assays where intracellular or CNS target engagement is desired.

Structure-Activity Relationship (SAR) Exploration of Cathepsin K Hydrophobic Pocket Occupancy

Given the class-level validation of piperidine-3-carboxamides as cathepsin K inhibitors (lead compound H-9 IC50 = 0.08 µM) [2], N-hexylpiperidine-3-carboxamide constitutes a logical SAR probe for investigating the steric and hydrophobic tolerance of the cathepsin K S2 pocket. Its extended hexyl chain can be compared head-to-head with the N-butyl analog (ΔXLogP3 = 1.5) to quantify the contribution of incremental chain length to binding affinity and selectivity over related cysteine cathepsins.

Regioisomer-Controlled Platelet Aggregation Inhibitor Development

The 3-carboxamide regioisomer is structurally essential for antiplatelet activity within the piperidine carboxamide class, as evidenced by >190-fold potency differences between 3-substituted and unsubstituted analogs [3]. N-Hexylpiperidine-3-carboxamide serves as the correct regioisomeric scaffold for medicinal chemistry programs targeting ADP-induced platelet aggregation pathways. The 4-carboxamide isomer (1-hexylpiperidine-4-carboxamide) should not be used as a surrogate, as regioisomer-dependent conformational and electronic differences are expected to abolish target engagement.

Laboratory-Scale Synthesis of N-Alkylated Piperidine Derivatives via Amide Coupling

As a commercially available building block with documented purity specifications (≥95%, with NMR, HPLC, and GC batch data available from suppliers such as Bidepharm and Enamine) , N-hexylpiperidine-3-carboxamide is suitable for use as a synthetic intermediate in the preparation of more complex piperidine-containing molecules. The free secondary amine in the piperidine ring (at the 1-position) provides a reactive handle for further N-functionalization, while the pre-installed N-hexyl carboxamide directs the lipophilic character of the final product.

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